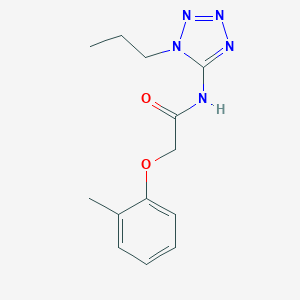![molecular formula C25H32N2O3 B283764 2-(4-cyclohexylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B283764.png)
2-(4-cyclohexylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-cyclohexylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide, also known as CR4056, is a novel compound that has gained significant attention in recent years due to its potential therapeutic applications. It belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been shown to possess analgesic, anti-inflammatory, and anti-nociceptive properties.
Mecanismo De Acción
The exact mechanism of action of 2-(4-cyclohexylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators such as prostaglandins. 2-(4-cyclohexylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide also modulates the activity of the endocannabinoid system, which plays a key role in pain modulation and inflammation. Additionally, 2-(4-cyclohexylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
2-(4-cyclohexylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. 2-(4-cyclohexylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide has also been shown to inhibit tumor growth and induce apoptosis in cancer cells. Additionally, 2-(4-cyclohexylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide has been shown to improve cognitive function and reduce anxiety in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-cyclohexylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide has several advantages for lab experiments. It is a potent and selective inhibitor of COX-2, making it a useful tool for studying the role of COX-2 in inflammation and pain. 2-(4-cyclohexylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide is also a potent inhibitor of HDACs, making it a useful tool for studying the role of epigenetic regulation in disease. However, 2-(4-cyclohexylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. Additionally, 2-(4-cyclohexylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide has not been extensively studied in human clinical trials, so its safety and efficacy in humans are not fully understood.
Direcciones Futuras
There are several future directions for research on 2-(4-cyclohexylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide. One area of interest is the development of new formulations that improve the solubility and bioavailability of 2-(4-cyclohexylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide. Another area of interest is the investigation of the efficacy of 2-(4-cyclohexylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide in human clinical trials for the treatment of chronic pain, neuropathic pain, and inflammatory disorders. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-cyclohexylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide and its potential use in the treatment of cancer and other diseases.
Métodos De Síntesis
The synthesis of 2-(4-cyclohexylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide involves the reaction between 4-cyclohexylphenol and 4-(morpholin-4-ylmethyl)benzaldehyde, followed by the reduction of the resulting Schiff base with sodium borohydride. The resulting amine is then acetylated with acetic anhydride to yield 2-(4-cyclohexylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide. The synthesis of 2-(4-cyclohexylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide is a multi-step process that requires careful attention to detail and precise control of reaction conditions to ensure high yield and purity.
Aplicaciones Científicas De Investigación
2-(4-cyclohexylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to possess potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain, neuropathic pain, and inflammatory disorders such as rheumatoid arthritis. 2-(4-cyclohexylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide has also been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
Propiedades
Fórmula molecular |
C25H32N2O3 |
|---|---|
Peso molecular |
408.5 g/mol |
Nombre IUPAC |
2-(4-cyclohexylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide |
InChI |
InChI=1S/C25H32N2O3/c28-25(19-30-24-12-8-22(9-13-24)21-4-2-1-3-5-21)26-23-10-6-20(7-11-23)18-27-14-16-29-17-15-27/h6-13,21H,1-5,14-19H2,(H,26,28) |
Clave InChI |
BVVDQHUBZZJEQQ-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C2=CC=C(C=C2)OCC(=O)NC3=CC=C(C=C3)CN4CCOCC4 |
SMILES canónico |
C1CCC(CC1)C2=CC=C(C=C2)OCC(=O)NC3=CC=C(C=C3)CN4CCOCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-({4-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzyl}amino)ethanol](/img/structure/B283686.png)
![2-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)ethanol](/img/structure/B283687.png)
![2-({4-[(2,4-Dichlorobenzyl)oxy]benzyl}amino)ethanol](/img/structure/B283688.png)
![2-({3-Chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}amino)ethanol](/img/structure/B283691.png)
![2-({3-Chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzyl}amino)ethanol](/img/structure/B283694.png)
![2-({3-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzyl}amino)ethanol](/img/structure/B283696.png)
![2-({3-[(2,4-Dichlorobenzyl)oxy]benzyl}amino)ethanol](/img/structure/B283697.png)
![2-({5-Bromo-2-[(2-chlorobenzyl)oxy]benzyl}amino)ethanol](/img/structure/B283698.png)
![2-[[3-Bromo-4-[(4-chlorophenyl)methoxy]-5-ethoxyphenyl]methylamino]ethanol](/img/structure/B283699.png)
![2-({3-[(4-Chlorobenzyl)oxy]benzyl}amino)ethanol](/img/structure/B283700.png)
![2-({4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzyl}amino)ethanol](/img/structure/B283706.png)